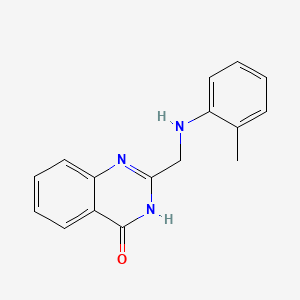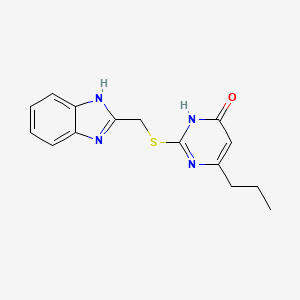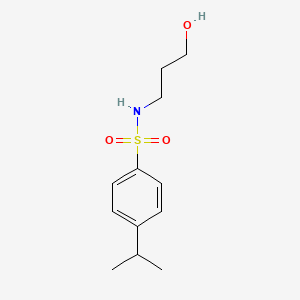![molecular formula C16H26N2O3S B13376952 Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include bromine (Br₂) and sulfuric acid (H₂SO₄) for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The piperazine ring can interact with biological receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: These compounds share the piperazine ring structure and have similar chemical properties.
Phenoxy Acetamide Derivatives: These compounds have similar ether linkages and are used in similar applications.
Uniqueness
Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H26N2O3S |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-5-17-7-9-18(10-8-17)22(19,20)16-12-15(21-6-2)13(3)11-14(16)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
VFJHWXBQDQBBEA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
![3-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376898.png)


![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13376944.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
